1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Description

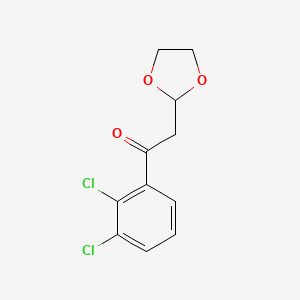

1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a synthetic organic compound featuring a dichlorinated phenyl ring attached to an ethanone moiety, which is further substituted with a 1,3-dioxolane acetal group.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-8-3-1-2-7(11(8)13)9(14)6-10-15-4-5-16-10/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTAHNIRUBBCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501204076 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-04-6 | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,3-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501204076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2,3-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dichlorophenyl derivatives with dioxolane precursors. The reaction conditions often include the use of catalysts to enhance yield and purity. For instance, dioxolane derivatives have been synthesized using salicylaldehyde and various diols under optimized conditions, resulting in high yields and enantiomeric purity .

Antimicrobial Properties

Research has shown that compounds containing the 1,3-dioxolane moiety exhibit significant antimicrobial activity. A study focusing on the biological activity of 1,3-dioxolanes demonstrated that they possess excellent antifungal properties against Candida albicans and notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Dioxolane Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| This compound | Candida albicans | Effective at lower concentrations |

| Other Dioxolane Derivatives | Pseudomonas aeruginosa | Variable MICs |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of chlorine substituents enhances the antifungal potency of dioxolane derivatives. Specifically, a combination of oxime groups and multiple chlorine atoms has been shown to increase efficacy against pathogenic fungi .

Case Studies

Several case studies have explored the biological activity of related compounds. One notable study investigated new polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane. These derivatives were tested for their antifungal activity against various pathogens, revealing that some compounds exhibited effectiveness comparable to established antifungal agents like ketoconazole .

Another significant study highlighted the antibacterial effects of synthesized dioxolanes against a range of bacterial strains. The results indicated that modifications in the dioxolane structure could lead to enhanced antibacterial activity .

Comparison with Similar Compounds

Structural Analogues with Dichlorophenyl Substituents

Key Observations :

- Functional Group Impact : The dioxolane acetal improves stability compared to free ketones, whereas triazole or methylsulfonyl groups introduce distinct electronic and hydrogen-bonding properties .

Key Observations :

- Antifungal Activity : Triazole-containing analogs (e.g., ) target fungal CYP51, suggesting that heterocyclic groups are critical for this activity, unlike the dioxolane group in the target compound.

Physicochemical Properties

Key Observations :

- The dioxolane group in the target compound likely increases lipophilicity (higher LogP) compared to polar triazole or sulfonyl analogs, impacting blood-brain barrier penetration .

- Acidic conditions may hydrolyze the dioxolane acetal to regenerate the ketone, necessitating careful formulation .

Key Observations :

- Discontinued analogs (e.g., ) may reflect synthesis challenges or toxicity concerns, underscoring the need for rigorous safety profiling of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.